molecular formula C28H27N3OS B3013902 2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 380423-65-4

2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B3013902
M. Wt: 453.6
InChI Key: BMWDVPWORNORMT-UHFFFAOYSA-N
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Description

The compound "2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one" is a complex molecule that belongs to the class of thieno[2,3-d]pyrimidin-4-ones, which are known for their pharmacological importance. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones has been improved over time. Initially, these compounds required a multi-step synthesis with several purification steps. However, a more efficient one-step synthesis has been reported, which utilizes a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. This method is characterized by step economy and easy purification, making it a greener approach to synthesizing this class of compounds .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones has been explored through various synthetic derivatives. For instance, the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved by base-catalyzed reactions, and their structures have been characterized by analytical and spectroscopic techniques. Crystal structure determination has been conducted to understand the influence of structural modifications on the molecular geometry and conformation .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones exhibit reactivity towards various reagents, which has been studied to synthesize analogs with potential analgesic and anti-inflammatory activities. For example, 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized and shown to react with reagents such as formamide, carbon disulfide, urea, thiourea, and carboxylic acids. These compounds have demonstrated significant biological activities with lower ulcerogenic potential compared to standard drugs like aspirin and diclofenac .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-ones are closely related to their molecular structure. The crystal structure of a related compound, 2-(4'-methylphenoxy)-5,8,9-trimethyl-3-phen

Scientific Research Applications

Synthesis and Characterization

  • The compound is part of a group of synthesized tricyclic compounds exhibiting significant antibacterial and antifungal activities. These compounds are evaluated for their biological activity against various bacteria and fungi, indicating potential for pharmaceutical applications (Mittal, Sarode & Vidyasagar, 2011).

Antimicrobial and Anti-inflammatory Properties

  • Some derivatives of thieno[2,3-d]pyrimidine, to which our compound is related, have shown remarkable activity against bacteria, fungi, and inflammation. These findings suggest their potential as bioactive compounds in medicinal chemistry (Tolba, El-Dean, Ahmed & Hassanien, 2018).

Inhibition of Cyclin-Dependent Kinases

  • Thieno[2,3-d]pyrimidin-4-yl hydrazone derivatives, closely related to the compound , have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), an enzyme crucial in cell cycle regulation. This property could be relevant in cancer research and therapy (Horiuchi et al., 2009).

Green Synthesis Approaches

  • A green approach to synthesizing pharmacologically important thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, emphasizing step economy, reduced catalyst loading, and easy purification. This method could be applicable to the synthesis of the specified compound, enhancing its sustainability (Shi et al., 2018).

Pharmacological Properties

  • The synthesis of various thieno[2,3-d]pyrimidine derivatives, including those similar to our compound, has been studied with the objective of exploring their pharmacological properties. This research is crucial in understanding the therapeutic potential of these compounds (Dave, Shah & Shah, 1997).

properties

IUPAC Name

4-(4-tert-butylphenyl)-11-cyclopropyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3OS/c1-28(2,3)19-13-11-18(12-14-19)25-30-23-22-20(16-7-5-4-6-8-16)15-21(17-9-10-17)29-27(22)33-24(23)26(32)31-25/h4-8,11-15,17,25,30H,9-10H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWDVPWORNORMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

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